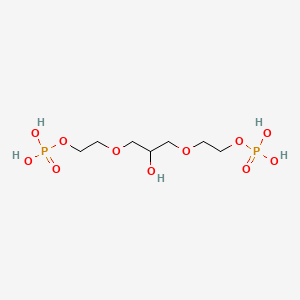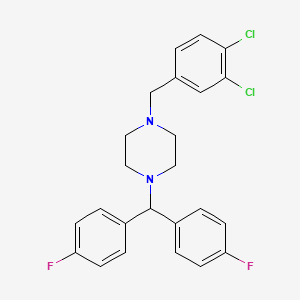
Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-((3,4-dichlorophenyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-((3,4-dichlorophenyl)methyl)- is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of fluorine and chlorine atoms attached to phenyl rings, which are further connected to a piperazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-((3,4-dichlorophenyl)methyl)- typically involves multi-step organic reactions. One common method includes the reaction of piperazine with bis(4-fluorophenyl)methanol and 3,4-dichlorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-((3,4-dichlorophenyl)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-((3,4-dichlorophenyl)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly for its effects on the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-((3,4-dichlorophenyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, modulating their function and influencing neurological processes.
類似化合物との比較
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine cores but different substituents.
Fluorophenyl derivatives: Compounds with fluorine atoms attached to phenyl rings.
Dichlorophenyl derivatives: Compounds with chlorine atoms attached to phenyl rings.
Uniqueness
Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-((3,4-dichlorophenyl)methyl)- is unique due to the combination of fluorine and chlorine substituents on the phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
特性
CAS番号 |
766508-73-0 |
|---|---|
分子式 |
C24H22Cl2F2N2 |
分子量 |
447.3 g/mol |
IUPAC名 |
1-[bis(4-fluorophenyl)methyl]-4-[(3,4-dichlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C24H22Cl2F2N2/c25-22-10-1-17(15-23(22)26)16-29-11-13-30(14-12-29)24(18-2-6-20(27)7-3-18)19-4-8-21(28)9-5-19/h1-10,15,24H,11-14,16H2 |
InChIキー |
CLIBFYCYGLVFNH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


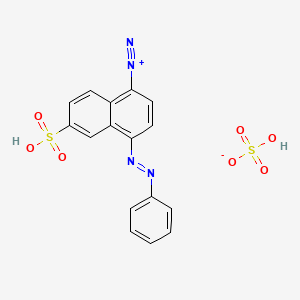
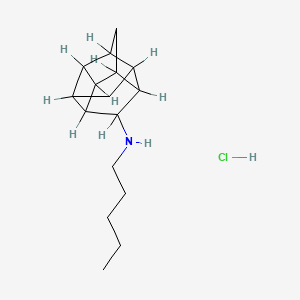
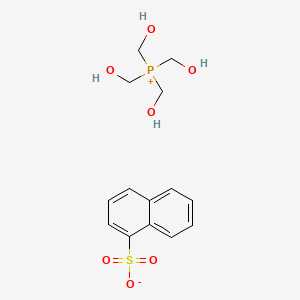
![(2R,7R)-6,11-dimethyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene;oxalic acid](/img/structure/B12753473.png)
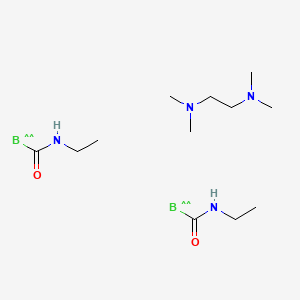
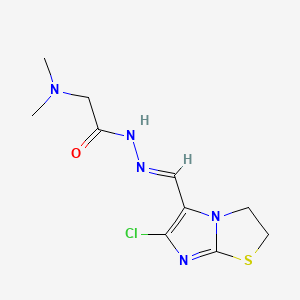
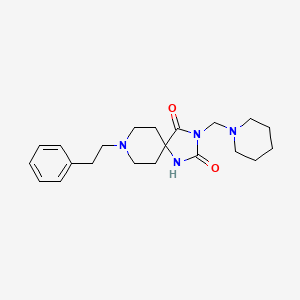
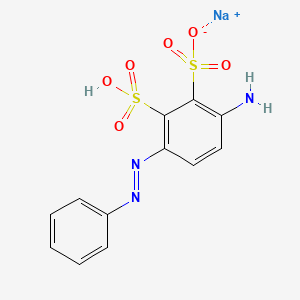
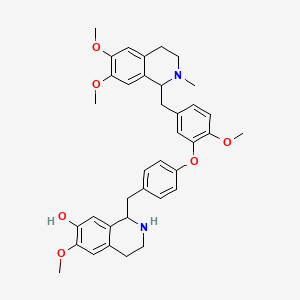
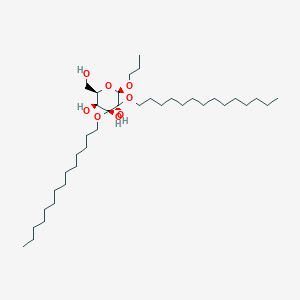
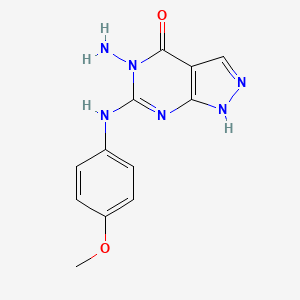
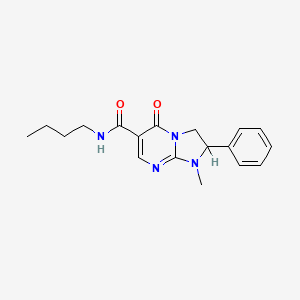
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid](/img/structure/B12753528.png)
